molecular formula C12H22O3 B3366006 Cyclohexane,bis[(ethenyloxy)methyl]- CAS No. 130668-21-2

Cyclohexane,bis[(ethenyloxy)methyl]-

Cat. No.: B3366006
CAS No.: 130668-21-2
M. Wt: 214.3 g/mol
InChI Key: IQTMLLHGQQNUOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane,bis[(ethenyloxy)methyl]- can be synthesized through the reaction of cyclohexanedimethanol with vinyl ethers under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the ethenyloxy groups. The process requires careful control of temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Cyclohexane,bis[(ethenyloxy)methyl]- involves large-scale reactions using high-purity starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane,bis[(ethenyloxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexane,bis[(ethenyloxy)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexane,bis[(ethenyloxy)methyl]- involves its ability to undergo polymerization and cross-linking reactions. The ethenyloxy groups can form covalent bonds with other molecules, leading to the formation of complex polymer networks. These reactions are often catalyzed by heat, light, or chemical initiators, resulting in the formation of durable and stable materials .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanedimethanol divinyl ether
  • 1,4-Bis[(vinyloxy)methyl]cyclohexane
  • Cyclohexane,1,4-bis[(vinyloxy)methyl]-

Uniqueness

Cyclohexane,bis[(ethenyloxy)methyl]- is unique due to its specific arrangement of ethenyloxy groups on the cyclohexane ring. This configuration provides distinct reactivity and properties compared to other similar compounds. Its ability to form stable polymers and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethenoxyethene;[4-(hydroxymethyl)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.C4H6O/c9-5-7-1-2-8(6-10)4-3-7;1-3-5-4-2/h7-10H,1-6H2;3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTMLLHGQQNUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC=C.C1CC(CCC1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620074
Record name (Cyclohexane-1,4-diyl)dimethanol--(ethenyloxy)ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130668-21-2
Record name (Cyclohexane-1,4-diyl)dimethanol--(ethenyloxy)ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane,bis[(ethenyloxy)methyl]-
Reactant of Route 2
Cyclohexane,bis[(ethenyloxy)methyl]-
Reactant of Route 3
Cyclohexane,bis[(ethenyloxy)methyl]-
Reactant of Route 4
Cyclohexane,bis[(ethenyloxy)methyl]-
Reactant of Route 5
Cyclohexane,bis[(ethenyloxy)methyl]-
Reactant of Route 6
Cyclohexane,bis[(ethenyloxy)methyl]-

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